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Compound Name: Amantadine

Cat. No.: B15609393 Get Quote

An exploration of the discovery, mechanisms of action, and clinical application of amantadine,

from its initial use as an antiviral agent to its role in managing neurodegenerative and

neurological disorders.

Introduction
Initially synthesized in the early 1960s, amantadine has traversed a remarkable therapeutic

path, beginning as a prophylactic agent against influenza A and later finding an unexpected yet

significant role in the management of Parkinson's disease. This technical guide provides a

comprehensive overview for researchers, scientists, and drug development professionals on

the discovery, history, and multifaceted therapeutic applications of amantadine. We delve into

the core mechanisms of action, supported by quantitative data from pivotal studies, detailed

experimental protocols that underpinned its development, and visual representations of its

complex signaling pathways.

Historical Development of Amantadine's
Therapeutic Uses
Amantadine's journey in medicine is a classic example of serendipity in drug discovery. Its

initial development was not for the neurodegenerative disorders it is now commonly associated

with, but for the prevention of a viral illness.
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In 1964, a seminal paper by Davies et al. reported the antiviral properties of amantadine
hydrochloride.[1] The discovery was a result of a systematic screening of compounds for their

ability to inhibit the replication of influenza A virus.[1] This led to its approval by the FDA in 1966

for the prophylaxis of influenza A, marking the dawn of antiviral chemotherapy.[2]

The Serendipitous Discovery of Anti-Parkinsonian
Effects
The transition of amantadine's use from virology to neurology was entirely unplanned. In 1969,

a patient with Parkinson's disease who was taking amantadine for influenza prophylaxis

reported a noticeable improvement in her motor symptoms to her physician, Dr. Robert S.

Schwab.[3] Intrigued by this observation, Schwab and his colleagues conducted a clinical

study, the results of which were published in JAMA in 1969, demonstrating the efficacy of

amantadine in treating the symptoms of Parkinson's disease.[4] This serendipitous finding

opened a new therapeutic avenue for a drug that was already in clinical use for a completely

different indication.

1964: Antiviral activity against
Influenza A discovered (Davies et al.)

1966: FDA approval for
Influenza A prophylaxis

1969: Serendipitous discovery of
anti-Parkinsonian effects (Schwab et al.)

1973: FDA approval for
Parkinson's disease treatment

2017: FDA approval of extended-release
formulation for Parkinson's dyskinesia

Click to download full resolution via product page

Figure 1: Timeline of key discoveries and approvals for amantadine.

Mechanisms of Action
Amantadine's therapeutic effects in influenza and Parkinson's disease stem from distinct

molecular mechanisms.

Antiviral Mechanism: Inhibition of the M2 Proton
Channel
Amantadine's antiviral activity is specific to the influenza A virus and is mediated by its

interaction with the M2 protein, a proton-selective ion channel.[5] The M2 channel is crucial for

the viral replication cycle, as it allows the influx of protons into the virion upon its entry into the
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host cell's endosome. This acidification process is essential for the uncoating of the virus and

the release of its ribonucleoprotein (RNP) complex into the cytoplasm.[6]

Amantadine acts as a non-competitive inhibitor of the M2 channel.[6] It binds to a specific site

within the pore of the channel, physically blocking the passage of protons.[7][8] This blockade

prevents the necessary drop in pH inside the virion, thereby inhibiting viral uncoating and

subsequent replication.[9] Structural studies have shown that amantadine binding induces

conformational changes in the M2 channel, stabilizing it in a closed or non-conductive state.

[10]
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Figure 2: Amantadine's antiviral mechanism of action.
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The mechanism of amantadine in Parkinson's disease is more complex and not fully

elucidated, but it is known to involve the modulation of multiple neurotransmitter systems,

primarily the glutamatergic and dopaminergic systems.

Amantadine is a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA)

receptor.[11][12] It binds to a site within the ion channel of the receptor, accelerating channel

closure and thereby reducing the influx of calcium ions.[13] Overactivity of the glutamatergic

system, leading to excessive NMDA receptor stimulation, is implicated in the pathophysiology

of Parkinson's disease and levodopa-induced dyskinesia. By dampening this excessive

glutamatergic transmission, amantadine is thought to restore a more balanced signaling in the

basal ganglia.[14]

Amantadine also exerts its effects by modulating the dopaminergic system. Studies have

shown that it can:

Increase Dopamine Release: Amantadine promotes the release of dopamine from

presynaptic terminals in the striatum.[5][10]

Inhibit Dopamine Reuptake: It also weakly inhibits the reuptake of dopamine from the

synaptic cleft, thereby prolonging its action.[8][15]

The net effect of these actions is an increase in the availability of dopamine in the synapse,

which helps to compensate for the dopamine deficiency that characterizes Parkinson's disease.

[10]
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Figure 3: Amantadine's modulation of the dopaminergic synapse.

Quantitative Data from Key Studies
The efficacy and safety of amantadine have been evaluated in numerous clinical trials for both

influenza and Parkinson's disease. The following tables summarize key quantitative data from

some of these studies.

Table 1: Efficacy of Amantadine in Influenza A
Prophylaxis

Study/Analysis Population
Amantadine
Dose

Efficacy in
Preventing
Influenza A

Reference

Meta-analysis Healthy Adults 200 mg/day
61% (95% CI:

35% to 76%)
[14]

Controlled Field

Trial
Young Adults 200 mg/day

36-39%

protection rate
[16]

Controlled Trial Adults 200 mg/day 91% efficacy rate [17]
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Table 2: Efficacy of Amantadine in Parkinson's Disease
Study/Analy
sis

Population
Amantadine
Formulation

Primary
Outcome
Measure

Mean
Change/Eff
ect Size

Reference

Pooled

Phase III

Trials

(NCT021369

14,

NCT0227476

6)

PD with

Dyskinesia

Extended-

Release

Unified

Dyskinesia

Rating Scale

(UDysRS)

-10.1 point

difference vs.

placebo (p <

0.0001)

[1]

EASE LID

Study

(NCT021369

14)

PD with

Dyskinesia

Extended-

Release

Unified

Dyskinesia

Rating Scale

(UDysRS)

-7.9 point

difference vs.

placebo at 12

weeks

[2]

Meta-analysis
PD with

Dyskinesia
Various

MDS-UPDRS

Part IV

SMD = -0.95

(95% CI:

-1.33 to

-0.58)

[18]

Meta-analysis
PD with

Dyskinesia
Various

Reduction in

"OFF" time

MD = -0.66

hours (95%

CI: -0.93 to

-0.40)

[18]

Table 3: Common Adverse Events Associated with
Amantadine
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Adverse Event
Reporting Odds Ratio
(95% CI) - JADER database

Odds Ratio (95% CI) -
Meta-analysis (PD)

Hallucinations 64.28 (52.67-78.46) 4.97 (2.52-9.81)

Dizziness - 3.30 (1.61-6.74)

Dry Mouth - 6.56 (2.73-15.73)

Peripheral Edema - 3.67 (1.65-8.16)

Constipation - 2.75 (1.37-5.50)

Falls 5.7 -

References: JADER database analysis[19][20], Meta-analysis in Parkinson's Disease[18]

Experimental Protocols
The discovery and characterization of amantadine's therapeutic effects were reliant on a

variety of experimental techniques. Below are detailed methodologies for some of the key

experiments.

Protocol 1: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to quantify the antiviral efficacy of a compound by measuring

the reduction in the formation of viral plaques.[3]

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well

plates and grown to a confluent monolayer.

Virus Infection: Serial dilutions of a stock influenza A virus are prepared. The cell monolayers

are washed and then inoculated with the virus dilutions for 1 hour at 37°C to allow for viral

adsorption.

Amantadine Treatment: After adsorption, the virus inoculum is removed, and the cells are

overlaid with a semi-solid medium (e.g., agarose or Avicel) containing trypsin and varying

concentrations of amantadine.
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Plaque Visualization: The plates are incubated for 2-3 days at 37°C until viral plaques (clear

zones of cell death) are visible. The cells are then fixed with formalin and stained with crystal

violet to visualize the plaques.

Quantification: The number of plaques at each amantadine concentration is counted to

determine the 50% inhibitory concentration (IC50), the concentration of amantadine that

reduces the number of plaques by 50%.
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Figure 4: Workflow for a plaque reduction assay.

Protocol 2: In Vivo Microdialysis for Dopamine Release
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This technique allows for the measurement of extracellular neurotransmitter levels in the brain

of a living animal.[10]

Surgical Implantation: A guide cannula is stereotaxically implanted into the striatum of an

anesthetized rat and secured to the skull. The animal is allowed to recover for several days.

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is

inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid

(aCSF) at a constant flow rate (e.g., 1-2 µL/min).

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20

minutes) for at least 2 hours to establish a stable baseline of extracellular dopamine levels.

Amantadine Administration: Amantadine is administered systemically (e.g., via

intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

Sample Collection and Analysis: Dialysate collection continues for several hours post-

administration. The concentration of dopamine in the samples is quantified using high-

performance liquid chromatography with electrochemical detection (HPLC-ED).

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
for NMDA Receptor Antagonism
This electrophysiological technique is used to measure the ion flow through single channels,

such as the NMDA receptor, and to study the effects of channel blockers like amantadine.[13]

Cell Preparation: Cultured neurons or HEK293 cells expressing specific NMDA receptor

subunits are used.

Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a

high-resistance seal with the cell membrane. The membrane patch is then ruptured to

achieve the whole-cell configuration, allowing control of the membrane potential and

measurement of the total current across the cell membrane.

NMDA Receptor Activation: The cell is perfused with an external solution containing NMDA

and glycine to activate the NMDA receptors, resulting in an inward current.
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Amantadine Application: After establishing a stable baseline current, the external solution

containing NMDA, glycine, and varying concentrations of amantadine is applied.

Data Analysis: The reduction in the NMDA-induced current by amantadine is measured to

determine the IC50 of the block. The kinetics of the block can also be analyzed to

understand the mechanism of inhibition.

Conclusion
Amantadine's journey from an antiviral to a key therapeutic agent in neurology highlights the

importance of clinical observation and the potential for drug repurposing. Its complex and

multifaceted mechanisms of action, involving both viral protein inhibition and modulation of key

neurotransmitter systems in the brain, continue to be an active area of research. This technical

guide has provided a comprehensive overview of the discovery, history, and therapeutic

applications of amantadine, with a focus on the quantitative data and experimental

methodologies that have been instrumental in defining its role in modern medicine. For

researchers and drug development professionals, the story of amantadine serves as a

compelling case study in the ongoing quest for novel therapeutic interventions.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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